molecular formula C13H17NO2 B147142 1-(4-Methoxybenzyl)piperidin-2-one CAS No. 128773-73-9

1-(4-Methoxybenzyl)piperidin-2-one

Cat. No.: B147142
CAS No.: 128773-73-9
M. Wt: 219.28 g/mol
InChI Key: QZXXQWFWZJWRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a methoxybenzyl group attached to the piperidin-2-one core structure

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with piperidin-2-one in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)piperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxybenzyl)piperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-(4-Methoxybenzyl)piperidin-2-one can be compared with other similar compounds, such as:

  • 1-(4-Methoxybenzyl)piperidine-2,3-dione
  • 1-(4-Methoxybenzyl)-6-oxo-2-phenyl-3-piperidinecarboxylic acid
  • 4’-Spiro-[3-(N-4-methoxybenzyl-2-piperidone)]piperidine hydrochloride
  • 2-(4-Methoxybenzyl)-2,8-diazaspiron[5.5]undecan-1-one hydrochloride
  • 1-[(3-amino-4-methoxyphenyl)methyl]piperidin-2-one

These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological behavior.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXQWFWZJWRSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467727
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128773-73-9
Record name 1-[(4-Methoxyphenyl)methyl]-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128773-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methoxybenzyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of potassium hydroxide (85%, 18.6 g) and tetrabutylammonium bromide (4.88 g) in toluene (250 ml) was refluxed overnight under nitrogen atmosphere using Deenschtark device. The mixture was cooled to 80° C., to which a solution of 2-piperidone (25.0 g) and 4-methoxybenzylchloride (51.3 g) in toluene (50 ml) were added dropwise. After refluxing for 8 hours, the reaction mixture was returned to room temperature and washed with water and saturated brine. The resultant was dried with magnesium sulfate, after which the solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane ethyl acetate=1:1) to give 1-(4-methoxybenzyl)piperidin-2-one (28.8 g) as a colorless oily material.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
51.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybenzyl)piperidin-2-one
Reactant of Route 4
1-(4-Methoxybenzyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxybenzyl)piperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.